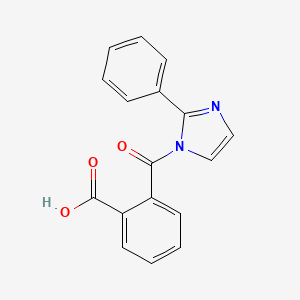

2-(2-Phenylimidazole-1-carbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid involves the formation of the imidazole ring and subsequent functionalization. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-(2-Phenylimidazole-1-carbonyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mécanisme D'action

The mechanism of action of 2-(2-Phenylimidazole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are often complex and depend on the specific context of the research.

Comparaison Avec Des Composés Similaires

2-(2-Phenylimidazole-1-carbonyl)benzoic acid can be compared with other similar compounds, such as benzimidazole derivatives and other imidazole-based compounds. These compounds share structural similarities but differ in their functional groups and specific applications. For example, benzimidazole derivatives are commonly used in pharmaceuticals for their antifungal and antiparasitic properties . The uniqueness of this compound lies in its specific functionalization, which allows for unique interactions and applications in scientific research .

Activité Biologique

2-(2-Phenylimidazole-1-carbonyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2O3. It features a phenylimidazole moiety linked to a benzoic acid group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biomolecular targets. Research indicates that it can modulate several signaling pathways, particularly those related to inflammation and cancer.

Target Interactions

- Janus Kinase (JAK) Inhibition : The compound acts as a selective inhibitor of JAK1, disrupting the JAK-STAT signaling pathway, which is pivotal in mediating immune responses and cellular proliferation.

- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Overview

The following table summarizes the biological activities observed for this compound:

Cytotoxicity in Cancer Models

A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability. The compound was tested on MCF-7 (breast cancer) and HeLa (cervical cancer) cells, showing a dose-dependent decrease in cell survival rates.

Antioxidant Properties

In vitro assays indicated that the compound exhibits strong antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models. This activity suggests potential applications in preventing oxidative damage in various diseases .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by moderate solubility and absorption. It undergoes metabolic transformations primarily via cytochrome P450 enzymes, influencing its efficacy and safety profile. Studies indicate that the compound has a narrow therapeutic window, necessitating careful dosage optimization to minimize toxicity while maximizing therapeutic effects .

Propriétés

IUPAC Name |

2-(2-phenylimidazole-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-16(13-8-4-5-9-14(13)17(21)22)19-11-10-18-15(19)12-6-2-1-3-7-12/h1-11H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGERIIAODKVBAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356741 |

Source

|

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302602-94-4 |

Source

|

| Record name | 2-(2-phenylimidazole-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.